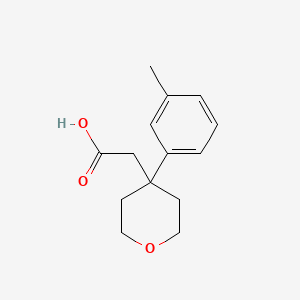

2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid derivatives and related compounds has been explored through various methods. A diastereoselective route has been developed for the synthesis of 2,6-syn-disubstituted tetrahydropyrans, highlighting the compound's significance in organic synthesis (O’Brien, Cahill, & Evans, 2009). Additionally, methodologies for synthesizing related compounds, emphasizing the versatility and reactivity of tetrahydropyran rings, have been demonstrated (Zhang Guo-fu, 2012).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been thoroughly investigated. For instance, acetic acid derivatives with tetrahydropyran rings have been synthesized, and their crystal structures determined by X-ray diffraction, revealing insights into their stable conformations and molecular interactions (Wei et al., 2006).

Chemical Reactions and Properties

Research into the chemical reactions of this compound and similar compounds includes studies on acylation reactions, demonstrating the reactivity of the tetrahydropyran ring towards various chemical transformations (Arutjunyan et al., 2013). These reactions provide a pathway for synthesizing a broad range of amides and pyrazoles, showcasing the compound's versatility.

Physical Properties Analysis

The synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate and its characterization, including IR and 1H NMR, elucidate the compound's physical properties, such as stability and purity, highlighting the importance of structural characterization in understanding its behavior (Zhang Guo-fu, 2012).

Chemical Properties Analysis

The chemical properties of related tetrahydropyran compounds have been explored through various reactions, including acylation, highlighting the reactivity and potential applications of these compounds in synthetic chemistry (Arutjunyan et al., 2013). These studies contribute to a deeper understanding of the compound's chemical behavior and its utility in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Molecular Structure : A compound related to 2-(4-m-Tolyl-tetrahydro-2H-pyran-4-yl)acetic acid, namely acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, was synthesized and analyzed using X-ray diffraction. The pyranoid ring in this compound adopts a chair conformation, indicating a stable sugar moiety (Wei et al., 2006).

Methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate Synthesis : Another synthesis process involved the production of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, highlighting the versatility of tetrahydro-2H-pyran derivatives in chemical synthesis (Zhang Guo-fu, 2012).

Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : Pyrazoline derivatives, including compounds structurally related to this compound, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds exhibit high inhibition efficiency and obey Langmuir adsorption isotherm (Lgaz et al., 2018).

Diastereoselective Synthesis

- Diastereoselective Route to Tetrahydropyrans : A diastereoselective synthesis method for 2,6-syn-disubstituted tetrahydropyrans was developed, showing the applicability of this compound class in complex organic synthesis (O’Brien et al., 2009).

Acylation Studies

- Acylation of Amines and Pyrazole : Research on acylation of amines and pyrazole with [2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]acetyl chloride demonstrates the reactivity of tetrahydropyran-based compounds in creating new amides and acylpyrazoles (Arutjunyan et al., 2013).

Mecanismo De Acción

Mode of Action

The tetrahydropyran group is a common protecting group for alcohols, suggesting that the compound may undergo reactions that release or protect functional groups .

Pharmacokinetics

Therefore, its bioavailability, half-life, and other pharmacokinetic parameters remain unknown .

Result of Action

Without specific knowledge of its targets and mode of action, it is difficult to predict its potential effects .

Propiedades

IUPAC Name |

2-[4-(3-methylphenyl)oxan-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-11-3-2-4-12(9-11)14(10-13(15)16)5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIUXBNAQDNFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCOCC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)

![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)